Ethyl (cyanomethoxy)acetate
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Overview
Description
Ethyl (cyanomethoxy)acetate is an organic compound that contains both an ester and a nitrile functional group. It is a colorless liquid with a pleasant odor and is used as a starting material for various chemical syntheses due to its versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (cyanomethoxy)acetate can be synthesized through several methods:
Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide.
Fischer Esterification: This involves the esterification of cyanoacetic acid with ethanol in the presence of strong mineral acids like concentrated sulfuric acid.
Phase Transfer Catalysis: The reaction of sodium cyanoacetate with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer esterification or phase transfer catalysis due to their efficiency and scalability.
Chemical Reactions Analysis
Ethyl (cyanomethoxy)acetate undergoes various types of chemical reactions:
Condensation Reactions: It can participate in Knoevenagel condensation and Michael addition due to its acidic methylene group.
Hydrogenation: The nitrile group can be hydrogenated to form β-amino acids.
Nucleophilic Attack: The nitrile group can undergo nucleophilic attack, leading to the formation of various heterocycles.
Common Reagents and Conditions
Knoevenagel Condensation: Typically involves a base such as piperidine or pyridine.
Michael Addition: Requires a base like sodium ethoxide.
Hydrogenation: Utilizes hydrogen gas and a metal catalyst such as palladium on carbon.
Major Products
Knoevenagel Condensation: Produces α,β-unsaturated nitriles.
Michael Addition: Yields substituted nitriles.
Hydrogenation: Forms β-amino acids.
Scientific Research Applications
Ethyl (cyanomethoxy)acetate is used in various scientific research applications:
Chemistry: As a building block for the synthesis of heterocycles and other complex molecules.
Biology: Used in the synthesis of biologically active compounds.
Medicine: Involved in the development of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl (cyanomethoxy)acetate involves its reactivity at the nitrile and ester functional groups. The nitrile group can undergo nucleophilic attack, leading to the formation of various intermediates that can further react to form complex molecules. The ester group can participate in condensation reactions, contributing to the synthesis of α,β-unsaturated compounds .
Comparison with Similar Compounds
Ethyl (cyanomethoxy)acetate is similar to other esters and nitriles but has unique properties due to the presence of both functional groups. Similar compounds include:
Ethyl cyanoacetate: Contains a nitrile and an ester group but lacks the cyanomethoxy functionality.
Methyl cyanoacetate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl acetate: Contains only an ester group and lacks the nitrile functionality.
This compound’s unique combination of functional groups makes it a versatile and valuable compound in various chemical syntheses.
Properties
CAS No. |
112333-59-2 |
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Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
ethyl 2-(cyanomethoxy)acetate |
InChI |
InChI=1S/C6H9NO3/c1-2-10-6(8)5-9-4-3-7/h2,4-5H2,1H3 |
InChI Key |
RUBHYEOIQWSTJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COCC#N |
Origin of Product |
United States |
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